N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3'-indoline]-2'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide typically involves multiple steps. One common method includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxetamine: An analogue of ketamine with similar structural features.
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in overall structure and applications
Uniqueness
3’-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1’-cyclohexane]-2-carboxamide is unique due to its spirocyclic structure, which imparts stability and distinct chemical properties. This makes it valuable for specific applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
18392-02-4 |
---|---|
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.461 |
IUPAC-Name |
3/'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1/'-cyclohexane]-2-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-26-16-11-9-15(10-12-16)23-21(25)20-22(13-5-6-17(14-22)27-2)18-7-3-4-8-19(18)24-20/h3-4,7-12,17,20,24H,5-6,13-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
DBGYXVNGEGJKGX-UHFFFAOYSA-N |
SMILES |
COC1CCCC2(C1)C(NC3=CC=CC=C23)C(=O)NC4=CC=C(C=C4)OC |
Synonyme |
N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3/'-indoline]-2/'-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.